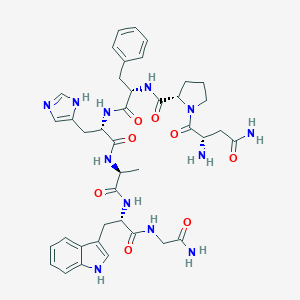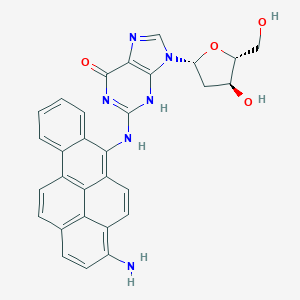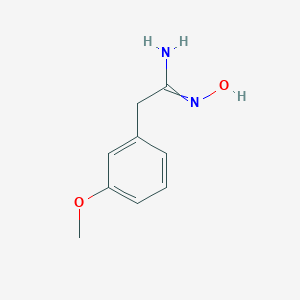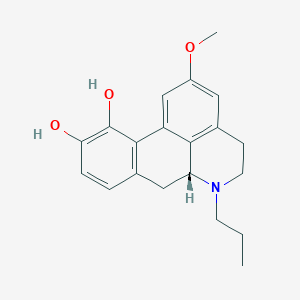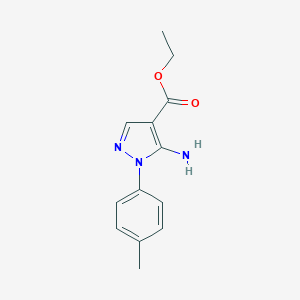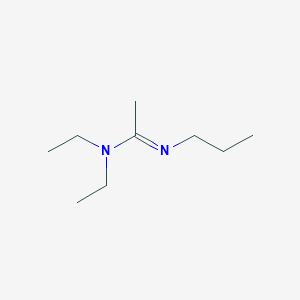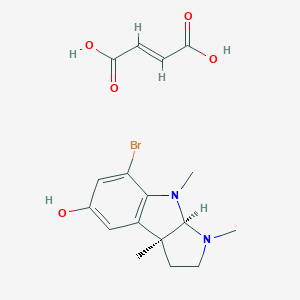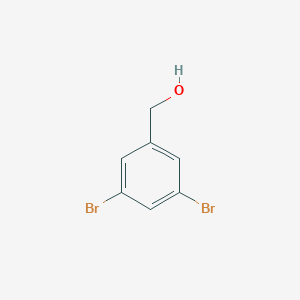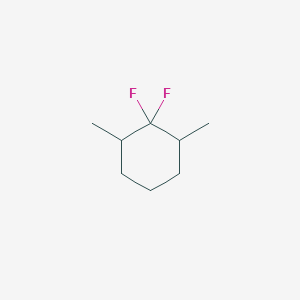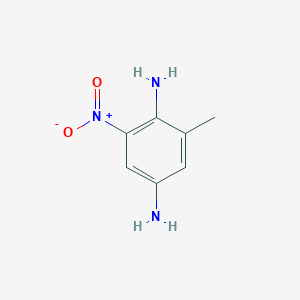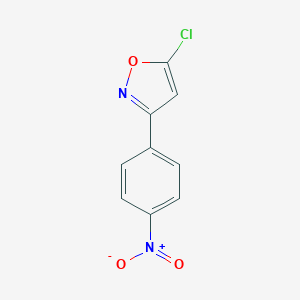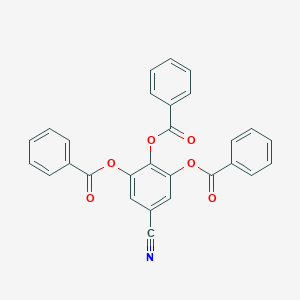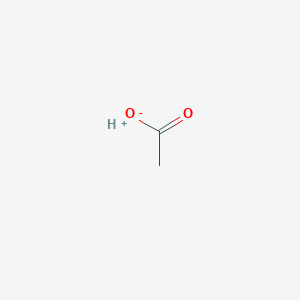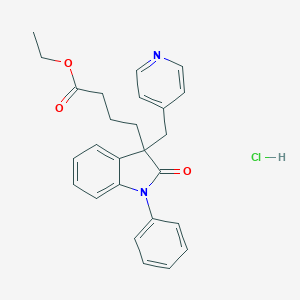
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester
Vue d'ensemble
Description
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is not fully understood. However, studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can activate the transcription factor ATF4, which is involved in the regulation of cellular stress responses. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase mitochondrial function and reduce oxidative stress, which can contribute to the neuroprotective effects of the compound.
Effets Biochimiques Et Physiologiques
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been shown to have a number of biochemical and physiological effects. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is that it has been shown to have a good safety profile in animal studies. However, one limitation is that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects and any potential side effects.
Orientations Futures
There are a number of future directions for research on 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester. One area of research is to further explore the mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester and how it exerts its neuroprotective effects. Another area of research is to investigate the potential therapeutic effects of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the optimal dosage and administration of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester for therapeutic use.
Applications De Recherche Scientifique
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been extensively studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
Propriétés
Numéro CAS |
150897-91-9 |
|---|---|
Nom du produit |
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester |
Formule moléculaire |
C26H27ClN2O3 |
Poids moléculaire |
451 g/mol |
Nom IUPAC |
ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-2-31-24(29)13-8-16-26(19-20-14-17-27-18-15-20)22-11-6-7-12-23(22)28(25(26)30)21-9-4-3-5-10-21;/h3-7,9-12,14-15,17-18H,2,8,13,16,19H2,1H3;1H |
Clé InChI |
MJCKABUDKLVCDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
SMILES canonique |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
Synonymes |
2,3-dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester 2,3-DPPIB |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


